molecular formula C20H22N2O2 B5867149 N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]BUTANAMIDE

N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]BUTANAMIDE

Cat. No.: B5867149
M. Wt: 322.4 g/mol
InChI Key: CGJNEWQOXXTQJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]BUTANAMIDE is a complex organic compound that features a tetrahydroisoquinoline core. This structure is significant due to its presence in various natural products and therapeutic lead compounds. The tetrahydroisoquinoline scaffold is known for its biological activities and is often used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]BUTANAMIDE typically involves multicomponent reactions. One common method is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, or ZnCl2 . Another method includes the Pictet-Spengler reaction, which is a cyclization process that forms tetrahydroisoquinoline derivatives .

Industrial Production Methods

Industrial production of tetrahydroisoquinoline derivatives often involves transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These methods involve the direct coupling of C(sp3)–H bonds of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like H2O2 or TBHP .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]BUTANAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: H2O2, TBHP

    Reducing agents: NaBH4, LiAlH4

    Catalysts: Palladium, copper

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound, while reduction reactions typically produce reduced forms of the compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]BUTANAMIDE is unique due to its specific structural features that confer distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-2-5-19(23)21-18-10-8-16(9-11-18)20(24)22-13-12-15-6-3-4-7-17(15)14-22/h3-4,6-11H,2,5,12-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJNEWQOXXTQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.